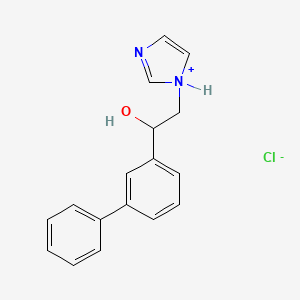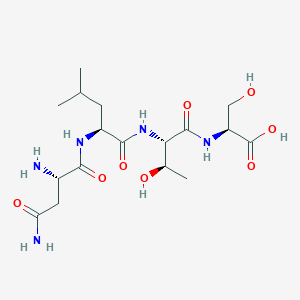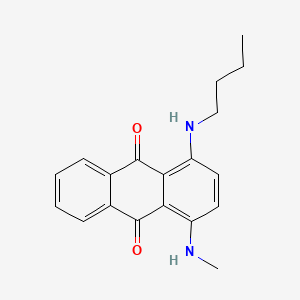![molecular formula C14H8Cl2O6S B14466689 [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid CAS No. 67575-40-0](/img/structure/B14466689.png)
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid: is a chemical compound known for its unique structure and properties It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a phenoxy group attached to a propanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid typically involves the condensation of thiophene derivatives with chlorinated phenoxy compounds. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction environments to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or reduced carbonyl compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use as pharmaceuticals. The thiophene ring system is known for its pharmacological properties, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and corrosion inhibitors .
Mecanismo De Acción
The mechanism of action of [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
Uniqueness: What sets [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid apart is its unique combination of a thiophene ring and a chlorinated phenoxy group. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
67575-40-0 |
|---|---|
Fórmula molecular |
C14H8Cl2O6S |
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid |
InChI |
InChI=1S/C14H8Cl2O6S/c15-9-6(11(17)8-2-1-5-23-8)3-4-7(10(9)16)22-12(13(18)19)14(20)21/h1-5,12H,(H,18,19)(H,20,21) |
Clave InChI |
WEDRHXJXOOIYSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OC(C(=O)O)C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1S,2R)-2-Methoxycyclohexyl]propanenitrile](/img/structure/B14466614.png)
![2-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B14466624.png)


![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]azo]phenyl]-, tetrasodium salt](/img/structure/B14466636.png)
![Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14466644.png)



![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)




